molecular formula C17H15N3O3S B2475829 (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1428364-24-2

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No. B2475829
CAS RN: 1428364-24-2
M. Wt: 341.39
InChI Key: AEAUCTTYSBHDID-UHFFFAOYSA-N
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Description

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications

Photochemical Reactions and Synthesis

Research into the photochemistry of heterocyclic compounds, such as the interaction between 1,3,4-oxadiazoles and furan, reveals pathways for novel photo-induced acylation. This includes the formation of cycloadducts and acylfurans under specific conditions, suggesting methods for synthesizing related complex molecules through photochemical reactions Tsuge, O., Oe, K., & Tashiro, M. (1973).

Heterocyclic Compound Synthesis

The catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been utilized for the synthesis of benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, indicating a versatile approach to constructing heterocyclic frameworks that could be applicable to the synthesis of the targeted molecule Reddy, B., et al. (2012).

Solid Acid Catalysts in Synthesis

Phosphomolybdic acid has been highlighted as a highly efficient solid acid catalyst for synthesizing trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol via the aza-Piancatelli rearrangement, suggesting potential catalytic routes for related compounds Reddy, B., et al. (2012).

Fluorinated Heterocyclic Compounds

A photochemical methodology for synthesizing fluorinated 1,2,4-oxadiazoles demonstrates the versatility of photochemistry in generating heterocyclic compounds with specific substitutions, which could inform the synthesis of fluorinated derivatives of the compound Buscemi, S., et al. (2001).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of novel pyrazoline derivatives indicates an efficient, environmentally friendly method for generating complex molecules, including those with furan-2-yl moieties, highlighting a potential synthetic approach for the molecule under discussion Ravula, P., et al. (2016).

properties

IUPAC Name

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-24-14-7-3-2-5-12(14)17(21)20-9-11(10-20)16-18-15(19-23-16)13-6-4-8-22-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAUCTTYSBHDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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